molecular formula C15H11BrFNO3 B7636647 N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide

Cat. No.: B7636647
M. Wt: 352.15 g/mol
InChI Key: GWXYVRRZCVSVSY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety, a bromine atom, and a fluorine atom attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the reaction of 1,3-benzodioxole with appropriate reagents to introduce the bromine and fluorine atoms. The final step involves the formation of the benzamide linkage through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The benzodioxole moiety is known to interact with biological macromolecules, while the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the benzodioxole moiety provides distinct properties that are not observed in similar compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO3/c16-10-2-3-11(12(17)6-10)15(19)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXYVRRZCVSVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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